molecular formula C11H14INS B12711911 4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide CAS No. 96160-06-4

4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide

Cat. No.: B12711911
CAS No.: 96160-06-4
M. Wt: 319.21 g/mol
InChI Key: KFPPZDKCVBYYKU-UHFFFAOYSA-M
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Description

4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide is a chemical compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide typically involves the reaction of 3-methylphenylthiazole with methyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives.

Scientific Research Applications

4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
  • 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
  • 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide

Uniqueness

4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

96160-06-4

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

3-methyl-2-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C11H14NS.HI/c1-9-4-3-5-10(8-9)11-12(2)6-7-13-11;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1

InChI Key

KFPPZDKCVBYYKU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)C2=[N+](CCS2)C.[I-]

Origin of Product

United States

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